4-Pentene-2,3-diol, 5-chloro-3-ethynyl-
Description
4-Pentene-2,3-diol, 5-chloro-3-ethynyl- is a substituted diol featuring a pentene backbone with hydroxyl groups at positions 2 and 3, a chlorine atom at position 5, and an ethynyl (C≡CH) group at position 2.
Properties
CAS No. |
74107-07-6 |
|---|---|
Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.6 g/mol |
IUPAC Name |
(E)-5-chloro-3-ethynylpent-4-ene-2,3-diol |
InChI |
InChI=1S/C7H9ClO2/c1-3-7(10,4-5-8)6(2)9/h1,4-6,9-10H,2H3/b5-4+ |
InChI Key |
VWNLADQDJVSVJL-SNAWJCMRSA-N |
SMILES |
CC(C(C=CCl)(C#C)O)O |
Isomeric SMILES |
CC(C(/C=C/Cl)(C#C)O)O |
Canonical SMILES |
CC(C(C=CCl)(C#C)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Pentene-2,3-diol,5-(4-oxazolyl)- (CAS 169397-87-9)
- Structural Differences: The oxazolyl substituent (a nitrogen-containing heterocycle) replaces the chloro-ethynyl group in the target compound. Molecular Formula: C₈H₁₁NO₃ (oxazolyl derivative) vs. estimated C₇H₉ClO₂ for 5-chloro-3-ethynyl- (assuming a pentene backbone with Cl and ethynyl groups).
- Reactivity and Applications: The oxazolyl group may enhance biological activity (e.g., enzyme inhibition), as seen in melanoxadin (a related compound) . In contrast, the chloro-ethynyl groups in the target compound could favor synthetic applications, such as click chemistry or catalytic cross-coupling reactions.
- Physicochemical Properties :
Butane-2,3-diol and Pentane-1,5-diol
- Reaction Mechanisms: Butane-2,3-diol undergoes oxidation via Ru(III)/Ru(VI)-catalyzed pathways, forming carbocations or radicals depending on the catalyst . The ethynyl and chlorine substituents in 4-pentene-2,3-diol, 5-chloro-3-ethynyl- could alter this mechanism by stabilizing intermediates through resonance or steric effects.
- Degradation Kinetics :
- Studies on propane-1,3-diol derivatives (e.g., lignin model compounds) reveal that stereochemistry (erythro vs. threo) affects β-O-4 bond cleavage rates under alkaline conditions . If the target compound exhibits similar stereochemical features, its chloro and ethynyl groups could further modulate degradation rates by electronic or steric effects.
Aromadendrene-4,10-diol and Terpenoid Diols
- Biological Relevance: Aromadendrene-4,10-diol, a terpenoid diol, was overproduced in transgenic plants and linked to stress responses . While the target compound lacks a terpenoid backbone, its diol functionality may confer analogous roles in hydrogen bonding or molecular recognition.
- Functional Group Synergy: The ethynyl and chlorine substituents in 4-pentene-2,3-diol could mimic the bioactive properties of terpenoid diols (e.g., antimicrobial activity) but with distinct pharmacokinetics due to differences in hydrophobicity and metabolic stability .
Chlorinated Phenolic Compounds
- Toxicity and Environmental Impact: Chlorinated phenols (e.g., 3-chloro-4-(2,3-dichlorophenoxy)benzenamine) are known for persistence and bioaccumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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